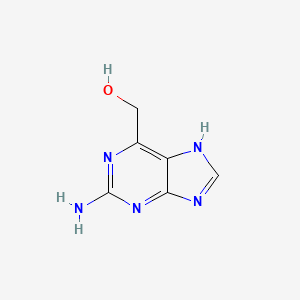

(2-amino-7H-purin-6-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2-amino-7H-purin-6-yl)methanol |

InChI |

InChI=1S/C6H7N5O/c7-6-10-3(1-12)4-5(11-6)9-2-8-4/h2,12H,1H2,(H3,7,8,9,10,11) |

InChI Key |

PMRMMZHQJHUHQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)CO)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 7h Purin 6 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentmuni.cznih.govresearchgate.netacs.orglibretexts.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of purine (B94841) derivatives. researchgate.net By analyzing various NMR parameters, including chemical shifts and coupling constants, the precise arrangement of atoms within the molecule can be determined. researchgate.netlibretexts.org

One-dimensional NMR techniques form the foundation of structural analysis for (2-amino-7H-purin-6-yl)methanol and related compounds.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the C8-H proton of the purine ring, the methylene (B1212753) protons of the methanol (B129727) group, and the amine protons. The chemical shifts of these protons are influenced by the electronic effects of the purine core and adjacent functional groups.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The chemical shifts of the purine ring carbons (C2, C4, C5, C6, and C8) and the methanol carbon are diagnostic. researchgate.net For instance, the chemical shift of C5 is sensitive to the tautomeric form of the purine ring, with the N(9)H tautomer generally showing a higher chemical shift compared to the N(7)H form. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for studying purine derivatives due to the multiple nitrogen atoms in the heterocyclic core. u-szeged.huresearchgate.net The chemical shifts of the nitrogen atoms (N1, N3, N7, N9, and the amino group nitrogen) are highly sensitive to substitution patterns, tautomerism, and protonation states. u-szeged.hunih.govresearchgate.net For example, the N7 nitrogen is typically more shielded (lower ppm value) than the N9 nitrogen in comparable structures. u-szeged.hu

Table 1: Representative NMR Data for Purine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.5 - 8.5 (C8-H), ~4.5 (CH₂OH), 5.5-7.0 (NH₂) | Chemical shifts can vary with solvent and concentration. |

| ¹³C | 150-160 (C2, C6), 140-150 (C4), 115-125 (C5), 135-145 (C8), ~60 (CH₂OH) | The exact shifts are dependent on substituents and tautomeric form. researchgate.net |

| ¹⁵N | N1: ~185, N3: ~260, N7: ~155-160, N9: ~160-165, NH₂: ~60-80 | Shifts are referenced to liquid ammonia (B1221849) and are sensitive to the electronic environment. u-szeged.huresearchgate.net |

Note: The data presented are typical ranges for purine derivatives and may not represent the exact values for this compound.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms, which is often not possible with 1D techniques alone. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would not show many correlations due to the lack of adjacent protons, but it can be useful for analogues with more complex side chains.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgsdsu.edu This is essential for assigning the signals of protonated carbons in the purine ring and the methanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This technique is particularly useful for determining the conformation and stereochemistry of molecules.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysisnih.govacs.orgresearchgate.netacs.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum shows characteristic absorption bands for different functional groups.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound and Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H stretching (amino group) | 3100 - 3400 | Broad bands corresponding to symmetric and asymmetric stretching. |

| O-H stretching (methanol group) | 3200 - 3600 | Broad band due to hydrogen bonding. |

| C-H stretching (aromatic) | 3000 - 3100 | Sharp, weaker bands. |

| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of the methylene group. |

| C=N and C=C stretching (purine ring) | 1500 - 1650 | Multiple bands characteristic of the purine ring system. |

| N-H bending (amino group) | 1580 - 1650 | Scissoring vibration. |

| C-O stretching (methanol group) | 1000 - 1260 | Strong band. |

| Ring breathing modes | 700 - 900 | Characteristic vibrations of the purine ring. |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the purine ring system. acs.org The ring breathing modes of the purine core, which involve the expansion and contraction of the entire ring system, often give rise to strong and characteristic signals in the Raman spectrum. acs.orgresearchgate.net These modes are sensitive to substitution and can be used to study intermolecular interactions. acs.orgnih.gov

Electronic Absorption and Emission Spectroscopynih.gov

Electronic spectroscopy provides insights into the electronic structure and excited state properties of molecules.

UV-Vis Absorption Spectroscopy: Purine derivatives exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum due to π → π* and n → π* electronic transitions within the aromatic purine ring. The position and intensity of these absorption maxima are sensitive to the substitution pattern, solvent polarity, and pH.

Fluorescence Spectroscopy: Some purine analogues exhibit fluorescence, which is the emission of light from an electronically excited state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. For instance, quinine (B1679958), a related heterocyclic compound, is known for its strong fluorescence and is used as a fluorescence standard. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within purine systems. The absorption of UV light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones.

For purine and its derivatives, the lowest-energy absorption band, typically observed around 260 nm, is attributed to several overlapping π→π* electronic transitions. nih.govacs.org This primary absorption band is generally not significantly affected by the solvent environment. nih.govacs.org However, a lower intensity absorption tail, assigned to an n→π* electronic transition, can be observed on the red side of the main band. nih.govacs.org This tail's position is more sensitive to solvent polarity, shifting to longer wavelengths (a red shift) in less polar solvents like cyclohexane (B81311) and to slightly higher energies in polar protic solvents like water. nih.govacs.org

The specific electronic transitions and their corresponding absorption maxima are influenced by the tautomeric form of the purine ring (N7H vs. N9H) and the nature and position of substituents. nih.govacs.org For instance, computational studies on purine tautomers have shown distinct absorption patterns. The N9H tautomer exhibits its most intense absorption at approximately 4.68 eV, which is identified as a π→π* excitation. This is accompanied by weaker n→π* absorptions. In contrast, the N7H tautomer shows a strong transition at 4.58 eV and an even more intense absorption at 4.85 eV. nih.govacs.org

The pH of the solution can also significantly influence the UV-Vis spectra of purine derivatives by altering the protonation state of the molecule and thus the predominant ionic species in solution. nih.gov

Table 1: UV-Vis Absorption Data for Selected Purine Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Purine (N9H tautomer) | Various | ~260 | π→π | nih.govacs.org |

| Purine (N7H tautomer) | Various | ~260 | π→π | nih.govacs.org |

| 9-Methylpurine | Various | ~260 | π→π* | nih.govacs.org |

This table is generated based on typical values for purine derivatives; specific data for this compound was not found in the search results.

Fluorescence Spectroscopy and Solvatochromic Effects in Purine Systems

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Purine bases and their simple derivatives are generally characterized by very low fluorescence quantum yields, often on the order of 10⁻³ to 10⁻⁴. nih.govnih.gov This low fluorescence is a result of efficient non-radiative decay pathways that return the excited molecule to the ground state. acs.org

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a valuable tool for studying the electronic structure of purine systems. nih.govnih.gov The n→π* transitions in purines are particularly sensitive to the solvent environment. nih.gov In some novel purine-derived betaine (B1666868) dyes, significant solvent-induced spectral shifts have been observed, indicating a large change in the dipole moment between the ground and excited states. nih.gov These solvatochromic shifts can be analyzed using multiparametric equations to understand the contributions of different solvent properties, such as polarity, acidity, and polarizability. acs.orgrsc.org

The study of solvatochromic effects in purine analogues, such as 2-thiocytosine, has shown that increasing solvent polarity can lead to a blue shift (to higher energy) of the first absorption maximum and a red shift (to lower energy) of the second. acs.org This behavior provides information about the nature of the electronic transitions and the solute-solvent interactions. acs.org

Table 2: Fluorescence Quantum Yields of Purine Bases in Neutral Aqueous Solution

| Compound | Excitation λ (nm) | Quantum Yield (Φ) | Reference |

| Adenine (B156593) | at λmax | 2.6 x 10⁻⁴ | nih.gov |

| Guanine (B1146940) | at λmax | 3.0 x 10⁻⁴ | nih.gov |

This table provides data for the parent purine bases as specific fluorescence data for this compound was not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis. For purine derivatives, mass spectrometry can confirm the identity of synthesized compounds and provide insights into their structural features. nih.gov

In the analysis of purine nucleosides, a common fragmentation pattern involves the cleavage of the N-glycosidic bond, resulting in a prominent fragment ion corresponding to the purine base. nih.gov For purine ribotides (nucleotides with a ribose sugar and phosphate (B84403) group), fragmentation is more varied, with initial losses of water or the phosphate group being common, especially for intermediates early in the purine de novo synthesis pathway. nih.gov As the purine ring is assembled, fragmentation patterns become more complex. nih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a particularly useful combination for analyzing complex mixtures containing purine analogues. This technique allows for the separation of different compounds before they are introduced into the mass spectrometer, enabling the detailed fragmentation analysis of individual components. nih.gov The use of stable isotope labeling can further aid in confirming fragmentation mechanisms. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For purine analogues, X-ray crystallography can confirm the regioselectivity of synthetic reactions, for example, by identifying which nitrogen atom of the purine ring has been alkylated. researchgate.net The crystal structure of 2-(6-Amino-7H-purin-7-yl)-1-phenylethanone, for instance, confirmed the N7-alkylation. researchgate.net

The tautomeric form present in the solid state can also be identified. For example, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine revealed that it crystallizes in the N(9)-H tautomeric form, in contrast to the N(7)-H tautomer found in crystals of the parent compound, 6-mercaptopurine (B1684380). ias.ac.in

Table 3: Crystallographic Data for a this compound Analogue

| Compound | Formula | Crystal System | Space Group | Reference |

| 2-(6-Amino-7H-purin-7-yl)-1-phenylethanone | C₁₃H₁₁N₅O | Monoclinic | P2₁/c | researchgate.net |

This table presents data for a structurally related compound as specific crystallographic data for this compound was not available.

Computational Chemistry and Theoretical Modeling of 2 Amino 7h Purin 6 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov It is used to determine the ground-state properties of (2-amino-7H-purin-6-yl)methanol by calculating the electron density. Functionals like B3LYP and ωB97XD are commonly employed for such calculations, often paired with basis sets like 6-31G* or larger to ensure accuracy. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. stackexchange.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. DFT methods are highly effective for optimizing the geometries of such organic molecules. researchgate.netrsc.org

Table 1: Representative Optimized Geometric Parameters for a Guanine (B1146940) Core (Note: These are typical values for a guanine-like structure, calculated using DFT methods. Actual values for this compound would require a specific calculation.)

| Parameter | Bond | Typical Length (Å) | Parameter | Atoms | Typical Angle (°) |

| Bond Length | N1-C2 | 1.37 | Bond Angle | C2-N3-C4 | 112.0 |

| Bond Length | C2-N3 | 1.33 | Bond Angle | N3-C4-C5 | 128.0 |

| Bond Length | N3-C4 | 1.36 | Bond Angle | C4-C5-C6 | 120.0 |

| Bond Length | C4-C5 | 1.38 | Bond Angle | C5-C6-N1 | 111.0 |

| Bond Length | C5-C6 | 1.41 | Bond Angle | C6-N1-C2 | 125.0 |

| Bond Length | C6-N7 | 1.39 | Bond Angle | C5-N7-C8 | 104.0 |

| Bond Length | N7-C8 | 1.31 | Bond Angle | N7-C8-N9 | 114.0 |

| Bond Length | C8-N9 | 1.37 | Bond Angle | C4-N9-C8 | 105.0 |

| Bond Length | N9-C4 | 1.38 | Bond Angle | C5-C4-N9 | 127.0 |

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity. researchgate.net The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich purine (B94841) ring and the amino group, while the LUMO would also be located on the purine ring system.

Table 2: Representative FMO Energies and Energy Gap for a Guanine Derivative (Note: Values are illustrative and depend on the specific derivative, computational method, and solvent model used. Energies are in electron volts, eV.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.0 |

| Energy Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the purine ring and the oxygen atom of the methanol (B129727) group. These areas are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the amino group and the hydroxyl group, indicating sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectral Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the electronic excited states of molecules. chemrxiv.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, allowing for the simulation of UV-Vis absorption spectra. nih.govchemrxiv.org

For this compound, TD-DFT can be used to characterize its photophysical properties. mdpi.com The calculations would identify the vertical excitation energies and the oscillator strengths of various transitions. The primary electronic transitions in guanine derivatives are typically π→π* transitions, which are intense, and n→π* transitions, which are generally weaker. nih.gov TD-DFT also helps in understanding the nature of these excited states, such as identifying charge-transfer (CT) states where electron density moves from one part of the molecule to another upon excitation. nih.govrsc.org Such studies are crucial for predicting the molecule's response to UV radiation and its potential for fluorescence. mdpi.com

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and two-center bonds of a Lewis structure. uni-muenchen.deq-chem.comwisc.edu

Table 3: Representative Natural Atomic Charges for a Guanine Core from NBO Analysis (Note: These values are illustrative and highly dependent on the computational method.)

| Atom | Natural Charge (e) |

| N1 | -0.60 |

| C2 | 0.35 |

| N3 | -0.75 |

| C4 | 0.65 |

| C5 | -0.30 |

| C6 | 0.80 |

| N7 | -0.55 |

| C8 | 0.45 |

| N9 | -0.65 |

| O (on C6) | -0.70 |

| N (on C2) | -0.90 |

Tautomerism Studies and Energy Barrier Calculations

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The purine core of this compound can exist in several tautomeric forms, including different keto-enol and amino-imino combinations. acs.orgnih.gov The relative stability of these tautomers is critical as it can dramatically affect the molecule's chemical properties and biological function. Guanine has numerous possible tautomers, but typically only a few are energetically accessible under normal conditions. acs.orgnih.gov

DFT calculations are extensively used to determine the relative energies of these tautomers and to calculate the energy barriers for their interconversion. nih.gov The canonical keto-amino tautomer is generally the most stable form for guanine derivatives in physiological conditions. nih.gov Computational studies have shown that the energy barriers for proton transfer in isolated bases can be quite high, but they are significantly lowered by the presence of water molecules, which can act as catalysts for the proton transfer. nih.govacs.org

Table 4: Representative Relative Energies of Guanine Tautomers (Note: Energies are in kJ/mol relative to the most stable tautomer, calculated using high-level quantum chemical methods. The specific tautomer labels refer to the positions of the labile protons.)

| Tautomer | Description | Relative Energy (kJ/mol) |

| 1 | N9H, N1H, amino (Canonical) | 0.0 |

| 2 | N7H, N1H, amino | 2.5 - 7.0 |

| 3 | N9H, enol, amino | 7.0 - 10.0 |

| 4 | N7H, enol, amino | 8.0 - 12.0 |

| 5 | N9H, N1H, imino | > 33.0 |

Lack of Publicly Available Research Data on Molecular Dynamics Simulations of this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the molecular dynamics (MD) simulations of the chemical compound this compound were identified.

Molecular dynamics simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with biological targets at an atomic level. This methodology provides crucial insights into conformational changes, binding affinities, and the stability of ligand-receptor complexes, which are vital for drug discovery and development.

While research exists on related purine analogs, such as 8-oxoguanine, and their behavior within biological systems like DNA, this information is not directly transferable to this compound. Each compound possesses a unique three-dimensional structure and electronic properties that dictate its specific dynamic behavior and interaction patterns.

The absence of published MD simulation data for this compound means that key aspects of its molecular behavior remain uncharacterized. This includes its conformational flexibility in different solvent environments, the stability of its various tautomeric forms, and its potential binding modes and affinities with specific protein targets.

Consequently, it is not possible to provide detailed research findings or data tables related to the molecular dynamics of this particular compound as requested. The scientific community has not yet published research in this specific area.

Biochemical Interactions and Mechanisms of Action of 2 Amino 7h Purin 6 Yl Methanol Analogues

Interactions with Enzymes Involved in Purine (B94841) and Nucleotide Metabolism

The cellular activity of purine analogues commences with their interaction with enzymes that regulate the synthesis and interconversion of nucleotides. These interactions can disrupt the delicate balance of the nucleotide pool, which is essential for cell growth and replication.

Inhibition and Modulation of De Novo Purine Biosynthesis Pathways

The de novo synthesis of purines is a fundamental metabolic pathway that assembles the purine ring from simpler precursors, culminating in the formation of inosine (B1671953) monophosphate (IMP). This pathway is a critical target for many purine analogues. frontiersin.orgyoutube.com The regulation of this multi-step process occurs at several key enzymatic points, which are susceptible to feedback inhibition by naturally occurring purine nucleotides and fraudulent nucleotides derived from synthetic analogues. frontiersin.orgyoutube.com

Purine analogues exert their inhibitory effects through several mechanisms. After cellular uptake, many are converted to their ribonucleotide forms. These fraudulent nucleotides can then mimic the end-products of the pathway, leading to pseudo-feedback inhibition. nih.gov For example, 6-mercaptopurine (B1684380) (6-MP) is converted to thioinosine monophosphate (TIMP), which inhibits multiple enzymes, including glutamine-5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, the enzyme catalyzing the committed step of the pathway. youtube.com TIMP also blocks the conversion of IMP to adenosine (B11128) monophosphate (AMP) by inhibiting adenylosuccinate synthetase and the conversion of IMP to guanosine (B1672433) monophosphate (GMP) by inhibiting IMP dehydrogenase. youtube.comnih.gov Similarly, 6-methylpurine (B14201) is converted to its ribonucleotide, which inhibits PRPP amidotransferase and adenylosuccinate synthetase. nih.gov

Folic acid analogues like methotrexate (B535133) can also indirectly interfere with purine synthesis by inhibiting dihydrofolate reductase, thereby depleting the pool of tetrahydrofolate cofactors required for two steps in the de novo pathway. youtube.com

Table 1: Inhibition of De Novo Purine Biosynthesis by Purine Analogues

| Analogue/Inhibitor | Active Form | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-Mercaptopurine (6-MP) | Thioinosine Monophosphate (TIMP) | PRPP Amidotransferase, Adenylosuccinate Synthetase, IMP Dehydrogenase | Feedback/Pseudo-feedback Inhibition | youtube.comnih.gov |

| 6-Methylpurine | 6-Methylpurine Ribonucleotide | PRPP Amidotransferase, Adenylosuccinate Synthetase | Pseudo-feedback Inhibition | nih.gov |

| Azathioprine | Thioinosine Monophosphate (TIMP) | PRPP Amidotransferase, enzymes in IMP conversion | Feedback Inhibition (via conversion to 6-MP) | taylorandfrancis.com |

| Allopurinol (B61711) | Allopurinol/Oxypurinol Ribonucleotides | PRPP Amidotransferase, Orotidylate Decarboxylase | Feedback Inhibition | nih.gov |

| Methotrexate | (Not a purine analogue) | Dihydrofolate Reductase | Indirect inhibition by depleting tetrahydrofolate cofactors | youtube.com |

Substrate Specificity and Kinetic Studies with Purine-Modifying Enzymes (e.g., kinases, phosphorylases, hydrolases)

For purine analogues to become active or be catabolized, they must be recognized as substrates by various purine-modifying enzymes. The efficiency of these enzymes in processing analogues is a key determinant of their biological effect.

Kinetic studies have revealed that enzymes such as kinases, phosphorylases, and hydrolases exhibit varied specificity for purine analogues. Deoxycytidine kinase (dCK), for instance, is a key enzyme in the nucleoside salvage pathway that phosphorylates deoxyribonucleosides. wikipedia.org While its primary substrates are pyrimidine (B1678525) nucleosides, it can also phosphorylate purine nucleosides and their analogues, which is a critical activation step for drugs like fludarabine (B1672870). wikipedia.org

Studies on human erythrocyte acid phosphatase show that its activity can be modulated by purine analogues in a structure-dependent manner. nih.gov Generally, substitution at the C6 position of the purine ring leads to enzyme activation, while substitution at the C2 position results in inhibition. nih.gov These modulators appear to act by altering the rate of hydrolysis of the phosphoenzyme intermediate. nih.gov

Adenylosuccinate synthetase, a key enzyme in purine biosynthesis, has been shown to have considerably different Michaelis constants (Km) for its substrates across various species and tissues, including normal, cancerous, and fetal tissues. nih.gov This suggests that the regulation of purine metabolism can be highly tissue-specific, which has implications for the selective action of analogues that target this enzyme. nih.gov

Table 2: Kinetic Interactions of Purine Analogues with Modifying Enzymes

| Enzyme | Analogue/Substrate | Interaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Adenine (B156593) Phosphoribosyltransferase | 6-Methylpurine | Substrate | Forms 6-methylpurine ribonucleotide, the active inhibitor of de novo synthesis. | nih.gov |

| Deoxycytidine Kinase (dCK) | Purine Nucleoside Analogues (e.g., Fludarabine) | Substrate | Performs the initial, rate-limiting phosphorylation required for drug activation. | wikipedia.org |

| Human Erythrocyte Acid Phosphatase | Substituted Purines | Modulator (Activator or Inhibitor) | C6-substituted purines often activate; C2-substituted purines often inhibit. | nih.gov |

| Adenylosuccinate Synthetase | (Natural Substrates) | Substrate | Kinetic properties (Km) vary significantly between tissues and species, suggesting differential regulation. | nih.gov |

Impact on Drug-Metabolizing Cytochromes P450

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including many drugs. While the primary metabolism of many purine analogues involves phosphorylation and glycosylation, CYP enzymes can play a role in their biotransformation and clearance, or their activity can be modulated by the downstream effects of purine analogues.

The metabolism of polyunsaturated fatty acids by CYP enzymes, for example, produces reactive epoxide metabolites. nih.gov These epoxides can be attacked by nucleophilic sites on purine bases, such as the N7 moiety, leading to the formation of DNA adducts and potential mutations. nih.gov This indicates a potential pathway for interaction between CYP-mediated metabolism and purine structures.

Furthermore, genetic polymorphisms in CYP genes, such as those for CYP3A4 and CYP3A5, are known to cause significant interindividual variability in the pharmacokinetics of drugs. elsevierpure.com While studied extensively for immunosuppressants like tacrolimus, the same principles apply to any purine analogue that serves as a substrate for these enzymes. The metabolic rate can be significantly altered depending on an individual's specific CYP genotype, affecting both efficacy and potential toxicity. elsevierpure.com The activity of CYP enzymes can also be inhibited by products generated during inflammatory states, such as prostaglandins (B1171923) and nitric oxide, which could indirectly affect the metabolism of co-administered purine analogues. nih.gov

Nucleic Acid Interaction Studies

The ultimate cytotoxic or antiviral effect of many purine analogues is achieved through their interference with the synthesis and integrity of DNA and RNA. This occurs after their metabolic activation to nucleoside triphosphate forms.

Interference with DNA and RNA Synthesis

Activated purine analogues, in their triphosphate form (e.g., F-ara-ATP from fludarabine), interfere with nucleic acid synthesis through two primary mechanisms. First, they can act as competitive inhibitors of DNA and RNA polymerases. nih.govnih.gov The fraudulent nucleotide competes with the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for the active site of the polymerase. nih.gov

Second, some analogues are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. nih.govmedscape.com This inhibition depletes the intracellular pools of dNTPs, which not only slows DNA synthesis but also reduces the competition for polymerase binding, thereby potentiating the incorporation of the analogue into DNA. nih.gov Guanine (B1146940) analogues such as 8-azaguanine (B1665908) and 3-deazaguanine have also been shown to inhibit the initiation of translation, interfering with protein synthesis by altering polyribosome profiles. nih.gov

Mechanisms of Incorporation into Nucleic Acid Chains

The most definitive mechanism of action for many purine analogues is their incorporation into growing DNA or RNA strands. taylorandfrancis.commedletter.in DNA and RNA polymerases can mistakenly recognize the triphosphate form of the analogue and incorporate it into the nascent chain. nih.gov

For acyclic nucleoside analogues, which includes compounds structurally related to (2-amino-7H-purin-6-yl)methanol like acyclovir (B1169) and ganciclovir, this incorporation leads to immediate chain termination. mdpi.comyoutube.com These analogues possess a modified side chain in place of the ribose sugar and critically lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. mdpi.comresearchgate.net Once the analogue is incorporated, the polymerase cannot extend the chain further, leading to a halt in DNA replication or RNA transcription. nih.govmdpi.com

Research on the specific acyclic analogue 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) has shown that it behaves similarly to ganciclovir. asm.org Its mechanism involves inhibition of viral DNA synthesis, and it must be activated via phosphorylation to exert its effect. nih.govasm.org The incorporation of other analogues may not cause immediate termination but can alter the structure and function of the nucleic acid, leading to miscoding or strand breaks. nih.gov In some cases, viral exonuclease activity can remove the incorporated analogue, conferring resistance, a mechanism that has led to the development of exonuclease-resistant analogues. nih.gov

Receptor Binding and Signaling Pathway Modulation by Purine Analogues

Purine analogues exert their effects by interacting with a variety of cellular receptors and modulating downstream signaling pathways. Their structural similarity to endogenous purines, such as adenosine and guanosine, allows them to bind to purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP) receptors. The binding of these analogues can either mimic the natural ligand, leading to receptor activation, or block the binding of the endogenous ligand, resulting in receptor inhibition.

The modulation of these signaling pathways can have profound effects on cellular functions. For instance, purinergic signaling is known to be involved in a multitude of physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation. nih.gov Recent studies have highlighted the role of purines in metabolic reprogramming, a key mechanism in the regulation of cellular function under both normal and disease states. nih.gov This reprogramming can affect the fate of stem cells and the function of immune cells. nih.gov For example, enhanced glycolysis and the pentose (B10789219) phosphate (B84403) pathway are essential for the activation of T cells. nih.gov By targeting these pathways, purine analogues can influence immune responses and potentially be used in the treatment of autoimmune diseases and cancer. nih.gov

The interaction of purine analogues with specific enzymes is another critical aspect of their mechanism of action. For example, some purine analogues are known to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism. brainkart.com Inhibition of ADA leads to an accumulation of deoxyadenosine (B7792050) triphosphate, which can be toxic to cells, particularly malignant T cells. brainkart.com This mechanism is exploited in the treatment of certain types of leukemia. brainkart.com

In vitro Cellular Studies on Biochemical Pathways

Cellular Uptake and Intracellular Localization

The efficacy of purine analogues is highly dependent on their ability to enter target cells. Cellular uptake is often mediated by nucleoside transporters, which are membrane proteins responsible for the transport of nucleosides across the cell membrane. researchgate.net The substrate specificity of these transporters can vary between different cell types and organisms, which can be exploited for targeted drug delivery. researchgate.net For instance, some protozoan parasites are unable to synthesize purines de novo and rely on salvaging them from their hosts, making their nucleoside transporters attractive targets for antiparasitic drugs. researchgate.net

Once inside the cell, purine analogues can be localized to different subcellular compartments. For example, studies have shown that the enzymes involved in de novo purine biosynthesis can form a multi-enzyme complex called the purinosome. nih.govnih.gov These purinosomes are often found clustered around mitochondria and microtubules, suggesting a close relationship between purine synthesis and cellular energy metabolism. nih.govnih.gov The dynamic assembly and disassembly of purinosomes can be regulated by the cellular levels of purines, providing a mechanism for controlling metabolic flux. nih.gov The localization of purine analogues within these structures could significantly impact their metabolic activation and subsequent effects on cellular pathways.

Impact on Cellular Metabolic Fluxes and Metabolite Pools

Purine analogues can significantly alter cellular metabolic fluxes and the concentrations of various metabolite pools. By mimicking natural purines, they can be incorporated into metabolic pathways, leading to the formation of fraudulent nucleotides. These altered nucleotides can then interfere with nucleic acid synthesis and other essential metabolic reactions. brainkart.com

Many purine analogues require metabolic activation, typically through phosphorylation, to become active. brainkart.comnih.gov For example, 6-mercaptopurine (6-MP) is converted to thioinosine monophosphate (TIMP), which can then inhibit multiple enzymes involved in purine nucleotide metabolism. nih.gov This can lead to a depletion of the natural purine nucleotide pool and an accumulation of the analogue's metabolites, ultimately disrupting DNA and RNA synthesis. brainkart.com

The impact on metabolic fluxes extends beyond nucleic acid synthesis. Purinergic signaling, which can be modulated by purine analogues, plays a regulatory role in metabolic reprogramming. nih.gov This can create a feedback loop where purines influence metabolic pathways, and in turn, metabolic changes affect purinergic signaling. nih.gov The complexity of these interactions highlights the need for techniques like metabolic flux analysis to fully understand the effects of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a purine analogue influences its biological activity. These studies involve synthesizing and testing a series of related compounds with systematic modifications to identify key structural features required for efficacy.

For purine analogues, SAR studies have revealed the importance of various substituents on the purine ring and the sugar moiety (if present). For instance, modifications at the N6 and C2 positions of the purine ring can significantly affect receptor binding and enzyme inhibition. The nature of the substituent at the 6-position of the purine ring has been shown to be crucial for the cytotoxic activity of certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives. mdpi.com

The linker length in purine conjugates has also been identified as a critical factor for cytotoxic activity. mdpi.com SAR studies have also been instrumental in the design of selective inhibitors for specific enzymes. For example, by exploring the SAR of pyrido[2,3-d]pyrimidin-7-ones, researchers have been able to develop potent and selective inhibitors of Abl kinase, a key target in the treatment of chronic myeloid leukemia. researchgate.net These studies often lead to the development of quantitative models that can predict the activity of new analogues before their synthesis. researchgate.net

Table 1: SAR Insights for Purine Analogues

| Structural Feature | Impact on Biochemical Efficacy |

|---|---|

| Substituents on Purine Ring | Modifications at N6 and C2 positions can significantly alter receptor binding and enzyme inhibition. mdpi.com |

| Linker Length in Conjugates | The length of the linker connecting the purine moiety to another chemical entity is critical for cytotoxic activity. mdpi.com |

| Phenylamino (B1219803) Moiety Substitutions | Substitutions on the phenylamino group can improve potency and selectivity of kinase inhibitors. researchgate.net |

| Mimicry of Natural Purines | Analogues that effectively mimic the structure of metabolic purines can interfere with DNA replication. wikipedia.org |

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between purine analogues and their biological targets at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred binding orientation of a ligand to a receptor or enzyme active site. This information can help to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. For example, docking studies have been used to identify potent inhibitors of cyclin-dependent kinases (CDKs) by predicting their binding energies. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations can reveal conformational changes that occur upon ligand binding and help to assess the stability of the interaction. nih.govnih.gov MD simulations have been used to compare the binding stability of novel CDK inhibitors with known drugs and to understand the interaction of inhibitors with enzymes like xanthine (B1682287) oxidase. nih.govnih.gov The use of high-performance computing has enabled longer and more accurate MD simulations, leading to better convergence and reproducibility of the results. youtube.com

Table 2: Computational Approaches in Purine Analogue Research

| Computational Method | Application in Studying Ligand-Target Interactions | Key Findings/Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of purine analogues to their target proteins. nih.gov | Identified compounds with high binding free energy against CDK2 and CDK9. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the stability and dynamics of ligand-protein complexes over time. nih.govnih.gov | Revealed the stability of binding of potent inhibitors in the active site of CDKs and xanthine oxidase. nih.govnih.gov |

| MM-PBSA Calculations | Estimating the binding free energy of ligand-protein complexes. nih.gov | Confirmed the superior binding effect of allopurinol with xanthine oxidase compared to other inhibitors. nih.gov |

By combining experimental data from biochemical assays and SAR studies with computational modeling, researchers can gain a comprehensive understanding of the mechanisms of action of this compound analogues and accelerate the development of new therapeutic agents.

Research Applications of 2 Amino 7h Purin 6 Yl Methanol and Its Derivatives in Chemical Biology

Development of Biochemical Probes and Research Tools

The structural similarity of (2-amino-7H-purin-6-yl)methanol derivatives to natural purines makes them ideal scaffolds for the design of biochemical probes. These probes are instrumental in studying biological systems with minimal perturbation.

Fluorescent Purine (B94841) Analogues for Cellular Imaging and Labeling

Fluorescent nucleobase analogues (FNAs) are powerful tools for real-time visualization of cellular components and processes. uminho.pt Derivatives of this compound have been engineered to create novel fluorescent probes with unique photophysical properties.

Newly synthesized 2-amino-6-cyanopurines, derived from a similar purine scaffold, exhibit strong fluorescence and have been successfully used for imaging yeast vacuoles. uminho.pt These probes display several advantageous characteristics:

Unique Photophysical Properties: Compared to other FNAs, these new compounds show longer absorption and emission wavelengths and their emission is sensitive to the cellular environment. uminho.pt

Cellular Specificity: They specifically accumulate in the vacuoles of living yeast cells, a process that is dependent on active cell metabolism. uminho.pt

Multiplex Imaging Potential: As blue-emitting fluorophores, they offer new possibilities for combining multiple fluorescent probes in advanced microscopy. uminho.pt

The development of such probes, which can be synthesized cost-effectively, provides valuable alternatives to commercially available dyes for studying vacuolar function, dynamics, and stress responses. uminho.pt The ability of these molecules to act as "isomorphic" replacements for natural nucleobases without significantly altering biological function is a key design principle. nih.gov

Role in Understanding and Modulating Cellular Processes

Derivatives of this compound are instrumental in dissecting complex cellular pathways, including nucleic acid metabolism and enzyme function.

Investigating Nucleic Acid Metabolism and Replication Pathways

Purine analogues are widely used to study the intricate processes of DNA and RNA synthesis and repair. The mutagen 6-N-hydroxylaminopurine, a related purine analogue, provides a clear example of this application.

Biochemical studies have shown that the deoxynucleoside triphosphate form of 6-N-hydroxylaminopurine (dHAPTP) can be incorporated into DNA during replication by various DNA polymerases. nih.gov A key finding is that dHAPTP is ambiguous in its base-pairing, capable of pairing with both thymine (B56734) (as a substitute for adenine) and cytosine (as a substitute for guanine). nih.gov This ambiguity in base pairing is believed to be the molecular basis for its mutagenic effects. nih.gov

These studies highlight how synthetic purine analogues can be used to:

Probe the fidelity and substrate specificity of DNA polymerases. nih.gov

Understand the molecular mechanisms of mutagenesis. nih.gov

Investigate the cellular response to DNA damage and altered nucleotide pools.

The ability to synthesize such analogues and study their incorporation into nucleic acids provides direct insight into the fundamental mechanisms of DNA replication and repair. nih.gov

Studying Enzyme Function and Inhibition Mechanisms

The this compound scaffold is a valuable starting point for developing enzyme inhibitors, which are crucial tools for studying enzyme function and for therapeutic purposes.

For instance, quinine (B1679958), a more complex molecule containing a quinoline (B57606) ring, is known to inhibit several enzymes. wikipedia.org While its primary antimalarial action is thought to involve inhibiting hemozoin biocrystallization, it may also target the malaria purine nucleoside phosphorylase. wikipedia.org Furthermore, quinine acts as a competitive inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. wikipedia.org

Studies on other enzyme systems, such as the microsomal N-hydroxylation of 2-amino-6-nitrotoluene, demonstrate how inhibitors can be used to dissect metabolic pathways. nih.gov In this case, inhibitors helped to implicate cytochrome P-450 in the reaction and to understand the inhibitory mechanism of the drug methimazole. nih.gov The development of potent and selective inhibitors based on the purine scaffold allows researchers to probe the function of specific enzymes within complex biological networks.

Precursors in the Development of New Therapeutic Agents (Mechanistic Research Focus)

The this compound core structure is a key building block in the synthesis of compounds with potential therapeutic applications, particularly in cancer research. The focus of this research is often on understanding the mechanism of action of these novel agents.

Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma. mdpi.com Mechanistic studies on the most promising of these compounds revealed that it acts as an inhibitor of DNA biosynthesis, leading to its anticancer effects. mdpi.com Structure-activity relationship studies have shown that the presence of both the purine ring and a specific linker is crucial for cytotoxicity. mdpi.com

Furthermore, the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) is a powerful anticancer agent, and recent research has focused on developing prodrugs to improve its therapeutic index. nih.gov One such prodrug, DRP-104, is currently in clinical trials. nih.gov The synthesis and evaluation of various ester and amide prodrugs of DON aim to enhance metabolic stability and improve tumor-specific delivery, thereby increasing efficacy while minimizing toxicity. nih.gov

Modulation of Specific Kinases (e.g., CDK, FLT3)

Derivatives of the purine core have been systematically designed and synthesized to act as potent kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

One area of focus has been the development of 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3). documentsdelivered.com Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a validated drug target. documentsdelivered.com Researchers have demonstrated that substituents at positions 7 and 9 of the purine ring can modulate the compound's activity and selectivity between cyclin-dependent kinases (CDKs) and FLT3. documentsdelivered.com Specifically, the introduction of an isopropyl group at the N7 position was found to significantly increase selectivity towards FLT3 kinase over CDKs. documentsdelivered.com This led to the discovery of potent FLT3 inhibitors, such as 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one , which inhibits FLT3 with an IC₅₀ value in the nanomolar range (30–70 nM). documentsdelivered.com Cellular analysis confirmed that these compounds inhibit the autophosphorylation of FLT3 and suppress downstream signaling pathways, including STAT5 and ERK1/2 phosphorylation. documentsdelivered.com

The strategic modification of the purine scaffold allows for the fine-tuning of inhibitor selectivity, a critical aspect in developing targeted therapies with reduced off-target effects.

Table 1: Kinase Inhibition by Selected Purine Derivatives

| Compound | Target Kinase | Activity (IC₅₀) | Key Structural Feature for Selectivity |

| 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) | FLT3 | 30-70 nM | N7-isopropyl group |

Inhibition of Microbial Pathogen Pathways (e.g., DprE1 in Mycobacterium tuberculosis)

The rise of drug-resistant microbial pathogens necessitates the discovery of novel therapeutic agents that act on new targets. One such target in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govpharmgkb.org This enzyme is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govpharmgkb.orgdrugbank.com

Phenotypic screening of purine derivative libraries has identified potent anti-tubercular agents that act via the inhibition of DprE1. nih.gov A notable example is a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. nih.gov Structure-activity relationship (SAR) studies revealed that the 7-(naphthalen-2-ylmethyl) substitution is crucial for antimycobacterial activity. nih.gov Molecular modeling and dynamic simulations have further elucidated the key structural features required for effective interaction between these purine derivatives and the DprE1 enzyme. nih.gov The inhibition of DprE1 by these compounds was confirmed through radiolabeling experiments in Mtb, demonstrating their specific mechanism of action. nih.gov

In-silico approaches have also been used to identify potential DprE1 inhibitors. nih.govdrugbank.com Virtual screening of chemical databases followed by molecular docking and dynamic simulations identified a purine derivative, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide) , as a promising lead compound for a novel DprE1-inhibiting anti-TB drug. nih.govdrugbank.com DprE1 inhibitors can be either covalent or non-covalent, and understanding their binding patterns is crucial for designing new, effective anti-TB drugs. pharmgkb.org

Table 2: Anti-tubercular Activity of DprE1-Inhibiting Purine Derivatives

| Compound Class | Target | Mechanism | Key Finding |

| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | DprE1 | Inhibition of cell wall biosynthesis | 7-(naphthalen-2-ylmethyl) group is critical for activity. nih.gov |

| (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide) | DprE1 | Inhibition of cell wall biosynthesis | Identified as a potent lead via in-silico screening. nih.govdrugbank.com |

Mechanisms of Antiviral Activity

Purine analogues are a well-established class of antiviral drugs. Their mechanism of action is primarily based on their structural similarity to natural nucleosides, allowing them to interfere with viral replication. Famous examples like acyclovir (B1169) and ganciclovir , which are analogues of guanosine (B1672433), showcase this strategy. pharmgkb.orgnih.gov

The antiviral activity of 2-amino-6-substituted purine derivatives relies on their selective activation within virus-infected cells. drugbank.compharmgkb.orgnih.gov This selectivity is often achieved through phosphorylation by a virus-encoded enzyme, such as thymidine (B127349) kinase (TK) in herpes simplex virus (HSV) or the UL97 phosphotransferase in cytomegalovirus (CMV). pharmgkb.orgpatsnap.com This initial step converts the prodrug into its monophosphate form. pharmgkb.orgdrugbank.compatsnap.com

Subsequently, host cellular kinases further phosphorylate the monophosphate to a triphosphate derivative. pharmgkb.orgdrugbank.com This active triphosphate form acts as a competitive inhibitor of the viral DNA polymerase. pharmgkb.orgdrugbank.com It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. nih.gov Once incorporated, these analogues act as chain terminators because they typically lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting DNA elongation and viral replication. nih.govpatsnap.com The higher affinity of the triphosphate analogue for viral DNA polymerase compared to host cellular polymerase contributes to its selective antiviral effect. pharmgkb.org Research on carbocyclic analogues of 2-amino-6-substituted purines has demonstrated activity against HSV, and some derivatives have also shown modest activity against influenza virus. documentsdelivered.comnih.gov

Mechanisms of Anti-Cancer Activity

Derivatives of the purine scaffold exhibit a variety of anti-cancer mechanisms, primarily centered on disrupting DNA replication and cell cycle progression, and inducing programmed cell death (apoptosis).

One major mechanism is the inhibition of DNA biosynthesis. Studies on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives have shown that these compounds can block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.govacs.org At higher concentrations, this can lead to cell death. acs.org The presence of both the purine ring and a specific linker attached to another moiety, such as a difluorobenzoxazine fragment, was found to be crucial for cytotoxic activity against various cancer cell lines, including those of breast, colon, and liver cancer. nih.govacs.org

Other purine-based compounds have been shown to induce cell cycle arrest at different phases. For example, some 9-acridinyl amino acid derivatives, which are structurally related, cause a block in the G2/M phase. patsnap.com In contrast, other derivatives of ursolic acid containing a 2-amino-pyrimidine moiety (a bioisostere of the purine core) induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. acs.org

The induction of apoptosis is another key anti-cancer mechanism. The aforementioned 2-amino-pyrimidine derivatives of ursolic acid trigger mitochondrial-related apoptosis. acs.org This is achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. acs.org This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. acs.org Furthermore, these compounds can simultaneously suppress critical cancer-promoting signaling pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. acs.org

Table 3: Mechanisms of Anti-Cancer Activity of Purine Derivatives

| Compound Class | Cancer Cell Line(s) | Mechanism of Action |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | MDA-MB-231, COLO201 | Inhibition of DNA biosynthesis, G1 phase arrest. nih.govacs.org |

| 9-acridinyl amino acid derivatives | K562, A549 | G2/M phase block, induction of apoptosis. patsnap.com |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | S phase arrest, induction of mitochondrial apoptosis, inhibition of RAS/ERK and PI3K/AKT pathways. acs.org |

Future Research Directions and Advanced Methodological Considerations

Innovations in Synthetic Strategies for Enhanced Complexity and Specificity

The development of novel and efficient synthetic methodologies is paramount for generating diverse libraries of purine (B94841) analogues with increased structural complexity and precise control over stereochemistry. Recent advancements have moved beyond traditional methods, focusing on site-selective modifications and the construction of intricate molecular architectures.

One promising approach involves the direct C-H bond activation of the purine core, which allows for the introduction of various functional groups at specific positions without the need for pre-functionalized starting materials. nih.gov This atom-economical strategy simplifies synthetic routes and expands the accessible chemical space. For instance, palladium-catalyzed direct C8-H arylation of purine nucleosides has been successfully employed to synthesize 8-arylated analogues. researchgate.net

Furthermore, the use of metal-mediated cross-coupling reactions, such as Suzuki and Stille reactions, has enabled the efficient synthesis of purine derivatives with diverse substituents at various positions of the purine ring. d-nb.infobeilstein-journals.org These methods offer a high degree of control and have been instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. For example, a unified synthetic strategy has been developed to access novel 3'-fluorinated purine nucleosides, demonstrating potent tumor cell growth inhibition. d-nb.infobeilstein-journals.org

The synthesis of hybrid molecules, incorporating purine scaffolds with other pharmacologically active moieties like pyrazole, thiazole, and chalcone, represents another innovative strategy to enhance biological activity and target specificity. rsc.orgnih.gov These hybrid compounds have shown promise as anticancer agents, with some exhibiting broad-spectrum activity against various cancer cell lines. rsc.orgnih.gov

Future efforts will likely focus on developing even more sophisticated and stereoselective synthetic methods. The exploration of biocatalysis and flow chemistry could offer greener and more efficient alternatives to traditional batch processing, enabling the rapid generation of purine analogue libraries for high-throughput screening.

Integration of Multi-Omics Approaches in Biochemical Analysis for Systems-Level Understanding

To fully elucidate the complex biological effects of purine analogues, a systems-level understanding is crucial. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to unravel the intricate molecular networks perturbed by these compounds.

Multi-omics analysis can reveal how purine analogues affect not only their primary targets but also downstream signaling pathways and metabolic processes. For example, integrated transcriptomic and metabolomic profiling has been used to investigate the dysregulation of purine metabolism in various disease models, such as spinal cord injury and depression. nih.govnih.govfrontiersin.orgnih.govnih.gov These studies have identified significant alterations in both gene expression and metabolite levels within the purine metabolism pathway, providing a more holistic view of the pathological processes. frontiersin.orgnih.gov

In the context of drug discovery, multi-omics can aid in identifying novel biomarkers for drug efficacy and toxicity, as well as uncovering potential mechanisms of drug resistance. By analyzing the global changes in a biological system upon treatment with a purine analogue, researchers can gain insights into its mechanism of action and identify potential off-target effects. For instance, a study combining transcriptomics and metabolomics in response to drought stress in an orchid species highlighted the purine metabolism pathway as a key player. frontiersin.org

The future of biochemical analysis for purine analogues lies in the seamless integration of multi-omics data with computational modeling. This will enable the construction of predictive models of drug action and facilitate a more rational approach to drug design and development.

Advancements in Computational Modeling for Predictive Research and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and guide lead optimization. For purine analogues, a variety of computational methods are being employed to accelerate the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of purine analogues with their biological activity. nih.govnih.gov These models can predict the activity of novel compounds before they are synthesized, helping to prioritize which candidates to pursue. Molecular docking simulations provide insights into the binding interactions between purine analogues and their target proteins, allowing for the rational design of more potent and selective inhibitors. nih.govnih.govnih.gov

Molecular dynamics (MD) simulations can further refine these models by providing a dynamic picture of the ligand-receptor complex, revealing important conformational changes and water-mediated interactions that influence binding affinity. nih.gov These computational approaches have been successfully applied in the hit-to-lead and lead optimization stages of drug discovery for various targets, including G protein-coupled receptors. nih.gov

The development of more accurate and predictive computational models relies on the availability of high-quality experimental data for model training and validation. The integration of artificial intelligence and machine learning algorithms is also poised to revolutionize computational drug design, enabling the exploration of vast chemical spaces and the identification of novel purine analogues with desired pharmacological properties. danaher.com

Table 1: Computational Methods in Purine Analogue Research

| Computational Method | Application | Reference(s) |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | nih.govnih.gov |

| Molecular Docking | Simulating the binding of a ligand to a protein target. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-receptor complexes. | nih.gov |

Exploration of Novel Biological Targets and Mechanisms of Action for Purine Analogues

While purine analogues have traditionally been developed as antimetabolites targeting DNA and RNA synthesis, there is growing interest in exploring their potential to modulate other biological targets. nih.gov The structural similarity of purines to endogenous signaling molecules like ATP and adenosine (B11128) suggests that their analogues could interact with a wide range of proteins involved in cellular signaling. mdpi.com

Recent research has identified purine analogues as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and topoisomerase II, highlighting their potential as anticancer agents with novel mechanisms of action. nih.govaacrjournals.org For example, certain substituted purines have been identified as a new class of catalytic topoisomerase II inhibitors. aacrjournals.org

The purinergic signaling system, which involves the activation of P1 and P2 receptors by extracellular nucleotides and nucleosides, represents another promising area for the development of purine analogue-based therapies. wikipedia.orgresearchgate.netmdpi.com These receptors are involved in a wide array of physiological processes, and their modulation could have therapeutic benefits in various diseases. mdpi.comfrontiersin.org

The discovery of novel biological targets for purine analogues will be driven by a combination of experimental and computational approaches. Target identification strategies, such as chemical proteomics and activity-based protein profiling, can be used to identify the cellular proteins that interact with a given purine analogue. This information can then be used to guide the development of more selective and potent compounds.

Development of High-Throughput Screening Methodologies for Biological Evaluation

The discovery of new bioactive purine analogues relies on the ability to screen large libraries of compounds for their effects on biological systems. High-throughput screening (HTS) methodologies are essential for rapidly and efficiently evaluating the biological activity of thousands of compounds. danaher.com

The development of robust and sensitive HTS assays is crucial for identifying promising lead compounds. These assays can be designed to measure a variety of endpoints, such as enzyme inhibition, receptor binding, cell viability, or the modulation of specific signaling pathways. For example, new purine derivatives have been synthesized and evaluated in a series of kinases and cell lines to identify compounds with antiproliferative activities. nih.gov

Advances in automation, microfluidics, and detection technologies have significantly increased the throughput and reduced the cost of HTS. danaher.com The use of cell-based assays in HTS allows for the evaluation of compounds in a more physiologically relevant context, providing insights into their cellular permeability and potential cytotoxicity.

Future developments in HTS will likely involve the use of more complex and physiologically relevant model systems, such as 3D cell cultures and organ-on-a-chip technologies. These advanced screening platforms will provide a more accurate prediction of a compound's in vivo efficacy and toxicity, further accelerating the discovery of new purine analogue-based drugs.

Q & A

Q. What are the recommended synthetic pathways for (2-amino-7H-purin-6-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on purine scaffolds. For example, analogous compounds like 2-chloro-6-alkylaminopurines are synthesized by reacting 6-propynylthio derivatives with amines under controlled conditions (e.g., piperidine or morpholine) . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Structural analogs such as (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol highlight the utility of fluorinated intermediates in improving yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 260–280 nm) for purity assessment, employing mobile phases like methanol/water (70:30 v/v) .

- FTIR : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ resolves purine ring protons (δ 7.5–8.5 ppm) and methanol -CH₂OH (δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~196.2 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .

- Store in airtight containers at 2–8°C to prevent degradation .

- Neutralize waste with 10% acetic acid before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing purine methanol derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to identify energetically favorable pathways. COMSOL Multiphysics can simulate reaction kinetics in microfluidic systems, as demonstrated in methanol fuel cell studies . Parameters like solvent dielectric constant and temperature gradients are optimized iteratively .

Q. How can contradictions in spectroscopic data for novel purine derivatives be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 7-methylpurine analogs) .

- Crystallography : X-ray diffraction resolves ambiguities in tautomeric forms or stereochemistry .

- Meta-analysis : Apply qualitative research frameworks (e.g., iterative triangulation) to reconcile conflicting interpretations .

Q. What sensor technologies are suitable for detecting methanol byproducts during synthesis?

- Methodological Answer : Capacitance-based sensors measure dielectric constant changes in methanol-water mixtures, though accuracy is limited at low concentrations (<1 M) . Alternatively, microchannel ceramic reformers coupled with gas chromatography (GC) quantify methanol crossover rates, as validated in fuel cell research .

Q. How can open data practices be balanced with intellectual property concerns in collaborative studies?

- Methodological Answer :

- Data Anonymization : Remove proprietary synthesis steps before sharing .

- Controlled Access : Use repositories like Zenodo with embargo periods or tiered access (e.g., metadata public, raw data restricted) .

- Ethical Frameworks : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) while adhering to institutional IP policies .

Q. What strategies enhance the bioactivity of purine methanol derivatives in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce fluorinated groups (e.g., -CF₃) to improve metabolic stability, as seen in (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .

- Hybridization : Conjugate with bioactive scaffolds (e.g., biphenyl tetrazoles) to target enzymes like kinases .

- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high affinity for therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.